molecular formula C14H20O3 B15278499 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol

Cat. No.: B15278499
M. Wt: 236.31 g/mol
InChI Key: WRRUWHVSGYIVRL-UHFFFAOYSA-N
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Description

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol core substituted with a methoxy-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 2-methoxy-4-methylphenol with cyclopentanone in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of cyclopentanone, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted phenoxy-cyclopentanol derivatives.

Scientific Research Applications

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-4-methylphenoxy)cyclopentan-1-amine
  • Phenol, 2-methoxy-4-(methoxymethyl)-

Uniqueness

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-[(2-methoxy-4-methylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H20O3/c1-11-5-6-12(13(9-11)16-2)17-10-14(15)7-3-4-8-14/h5-6,9,15H,3-4,7-8,10H2,1-2H3

InChI Key

WRRUWHVSGYIVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2(CCCC2)O)OC

Origin of Product

United States

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